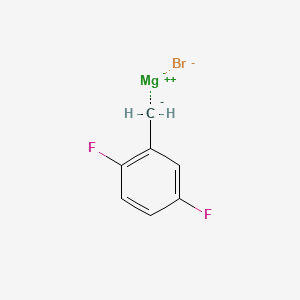

2,5-Difluorobenzylmagnesium bromide

Description

Classification and Significance as a Fluorinated Grignard Reagent

2,5-Difluorobenzylmagnesium bromide is classified as a fluorinated benzyl-type Grignard reagent. Grignard reagents are organomagnesium halides, generally represented by the formula R-Mg-X, where R is an organic group and X is a halogen. britannica.com In this specific case, the organic group is a 2,5-difluorobenzyl moiety, and the halogen is bromine.

The significance of this compound lies in its role as a nucleophilic source of the 2,5-difluorobenzyl group. The carbon-magnesium bond is highly polarized, with the carbon atom bearing a partial negative charge, making it a potent nucleophile. wikipedia.orgyoutube.com This nucleophilicity allows it to react with a wide array of electrophiles, thereby enabling the introduction of the 2,5-difluorobenzyl fragment into various molecular scaffolds. The presence of fluorine atoms can significantly influence the reactivity and properties of the resulting products. researchgate.netwikipedia.org

Table 1: Properties of this compound Precursor

| Property | Value |

|---|---|

| Chemical Formula | C₇H₅BrF₂ |

| Molecular Weight | 207.02 g/mol |

| CAS Number | 85117-99-3 |

| Appearance | Not specified, but typically Grignard reagents are solutions |

| Solubility | Typically prepared and used in ethereal solvents like diethyl ether or THF |

Note: Data for the Grignard reagent itself is limited as it is typically generated and used in-situ. The data provided is for its precursor, 2,5-difluorobenzyl bromide. nist.govsigmaaldrich.com

Historical Context of Grignard Reagents and their Synthetic Utility

The discovery of Grignard reagents by French chemist Victor Grignard in 1900 revolutionized organic synthesis. thermofisher.comwikipedia.orgacs.org This breakthrough, for which he was awarded the Nobel Prize in Chemistry in 1912, provided a straightforward method for forming carbon-carbon bonds. britannica.comwikipedia.orgacs.org Initially, Grignard's work involved reacting an organic halide with magnesium metal in an ethereal solvent to produce the organomagnesium compound, which could then react with aldehydes and ketones. britannica.comthermofisher.comias.ac.in

The synthetic utility of Grignard reagents is vast and well-documented. They are instrumental in the synthesis of a wide range of organic compounds, including alcohols, carboxylic acids, and other functionalized molecules. youtube.comtutorchase.comnumberanalytics.com Their versatility stems from their ability to react with a broad spectrum of electrophilic functional groups. tutorchase.com The reactions are generally robust and can be performed under relatively simple laboratory conditions, making them a cornerstone of both academic research and industrial chemical production. tutorchase.com

Unique Attributes of Fluorinated Organomagnesium Compounds in Modern Synthesis

The incorporation of fluorine into organomagnesium compounds, such as this compound, introduces unique attributes that are highly sought after in modern synthesis. Fluorine is the most electronegative element, and its presence can significantly alter the physical, chemical, and biological properties of a molecule. wikipedia.org

Key attributes of fluorinated organomagnesium compounds include:

Modified Reactivity: The electron-withdrawing nature of fluorine atoms can influence the reactivity of the Grignard reagent and the resulting products. This can sometimes lead to different reaction outcomes or selectivities compared to their non-fluorinated counterparts. acs.org

Enhanced Properties of Final Products: Introducing fluorine into organic molecules can enhance properties such as metabolic stability, lipophilicity, and bioavailability. researchgate.netnumberanalytics.com This is particularly important in the design of pharmaceuticals and agrochemicals. wikipedia.orgnumberanalytics.com

Access to Novel Chemical Space: Fluorinated Grignard reagents provide synthetic routes to a wide array of fluorinated building blocks and complex molecules that would be difficult to access through other means. researchgate.net

While the direct formation of Grignard reagents from alkyl or aryl fluorides is challenging due to the strength of the carbon-fluorine bond, they can be prepared from the corresponding bromides or iodides, as is the case with this compound. stackexchange.com The use of these reagents has expanded the toolbox of synthetic chemists, enabling the targeted synthesis of fluorinated compounds with tailored properties.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2,5-Difluorobenzyl bromide |

| Aldehydes |

| Ketones |

| Alcohols |

| Carboxylic acids |

| Diethyl ether |

| Tetrahydrofuran (B95107) (THF) |

| Magnesium |

| Bromine |

| Iodine |

| Fluorine |

| Carbon |

| 5,5'-dibromo-2,2'-bipyridine |

Structure

3D Structure of Parent

Properties

IUPAC Name |

magnesium;1,4-difluoro-2-methanidylbenzene;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2.BrH.Mg/c1-5-4-6(8)2-3-7(5)9;;/h2-4H,1H2;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHPJLQLVFBHKNX-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH2-]C1=C(C=CC(=C1)F)F.[Mg+2].[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrF2Mg | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

522651-57-6 | |

| Record name | 2,5-Difluorobenzylmagnesium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2,5 Difluorobenzylmagnesium Bromide

Conventional Grignard Formation from 2,5-Difluorobenzyl Bromide

The most common method for preparing 2,5-Difluorobenzylmagnesium bromide involves the direct reaction of 2,5-difluorobenzyl bromide with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). The reaction is initiated by the insertion of magnesium into the carbon-bromine bond, forming the Grignard reagent. The success of this synthesis is highly dependent on the quality of the starting materials and the precise control of reaction conditions.

Precursor Synthesis Strategies for 2,5-Difluorobenzyl Bromide

The necessary precursor, 2,5-difluorobenzyl bromide, is typically synthesized from 2,5-difluorotoluene (B1362542) through a free-radical bromination reaction. This transformation can be achieved using various brominating agents and initiators.

One common method involves the use of N-bromosuccinimide (NBS) in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, in a nonpolar solvent like carbon tetrachloride. The reaction is typically carried out under reflux conditions with light irradiation to facilitate the formation of bromine radicals.

An alternative and more atom-economical approach utilizes a mixture of hydrobromic acid (HBr) and hydrogen peroxide (H₂O₂) under photochemical conditions. google.com This in-situ generation of bromine radicals avoids the use of halogenated solvents and expensive reagents. The reaction proceeds by the oxidation of HBr by H₂O₂ to form bromine, which then undergoes homolytic cleavage upon exposure to light to initiate the bromination of the benzylic position of 2,5-difluorotoluene.

A typical experimental procedure for the synthesis of a related compound, 2,6-difluorobenzyl bromide, involves heating 2,6-difluorotoluene (B1296929) with N-bromosuccinimide and AIBN in ethyl acetate, followed by purification to yield the desired product. google.com

Optimization of Reaction Conditions for Magnesium Activation and Insertion

The formation of the Grignard reagent is a surface reaction that is often subject to an induction period. The optimization of reaction parameters is crucial for efficient and safe synthesis.

The purity and physical form of the magnesium metal significantly impact the initiation and progress of the Grignard reaction. Magnesium is typically coated with a passivating layer of magnesium oxide, which must be removed or broken to expose the reactive metal surface.

| Magnesium Characteristic | Influence on Grignard Formation |

| Purity | High-purity magnesium (≥99.5%) is often recommended to minimize side reactions caused by metallic impurities. |

| Morphology | Magnesium turnings or powder provide a high surface area, facilitating faster reaction initiation and completion. |

| Activation | Mechanical methods like grinding or chemical activation with agents such as iodine, 1,2-dibromoethane, or diisobutylaluminum hydride (DIBAH) can be employed to remove the oxide layer and enhance reactivity. |

For instance, rinsing magnesium turnings with a dilute acid can effectively remove the oxide layer, preparing the surface for reaction.

The formation of Grignard reagents is a highly exothermic process. Therefore, careful temperature control is essential to prevent uncontrolled reactions and the formation of byproducts, such as the Wurtz coupling product (1,2-bis(2,5-difluorophenyl)ethane).

The reaction is typically initiated by adding a small amount of the 2,5-difluorobenzyl bromide solution to the magnesium suspension at room temperature. The observation of a color change and gentle reflux indicates the start of the reaction. The remaining halide solution is then added dropwise to maintain a controlled reaction rate. For the synthesis of the related 3,5-difluorobenzylmagnesium bromide, a temperature range of 25-40°C is recommended.

The stoichiometry of the reactants plays a crucial role in maximizing the yield of the Grignard reagent while minimizing side reactions. A slight excess of magnesium is commonly used to ensure the complete conversion of the benzyl (B1604629) bromide.

Controlled, dropwise addition of the 2,5-difluorobenzyl bromide solution to the magnesium suspension is a critical parameter. This technique helps to maintain a low concentration of the halide in the reaction mixture at any given time, which suppresses the rate of the bimolecular Wurtz coupling side reaction. This method ensures that the primary reaction, the formation of the Grignard reagent, is favored.

Exploration of Alternative Synthetic Routes for this compound

While the direct reaction of 2,5-difluorobenzyl bromide with magnesium is the most conventional route, alternative methods for preparing Grignard reagents exist and could potentially be applied to the synthesis of this compound. These methods are particularly useful when the direct method is inefficient or when the starting material is more readily available in a different form.

One such alternative is the magnesium-halogen exchange reaction . This method involves the reaction of an organic halide with a pre-formed Grignard reagent, such as isopropylmagnesium chloride. This exchange is often rapid and can be performed at low temperatures, which can be advantageous for substrates with sensitive functional groups. The use of additives like lithium chloride can further accelerate the exchange process.

Halogen-Magnesium Exchange Methodologies

The halogen-magnesium exchange is a important method for preparing functionalized Grignard reagents. clockss.org This method involves the reaction of an organic halide with a pre-formed Grignard reagent, such as isopropylmagnesium chloride, often complexed with lithium chloride (i-PrMgCl·LiCl). clockss.orgnih.gov This "turbo-Grignard" reagent can facilitate the exchange of bromine or iodine atoms on an aromatic or heterocyclic ring. nih.gov The reaction is highly dependent on the electronic properties of the starting halide, with electron-deficient rings undergoing exchange more readily. clockss.org

The general mechanism involves the formation of an ate complex between the organic halide and the Grignard reagent, which then proceeds to the exchanged product. organic-chemistry.org The rate of exchange follows the trend I > Br > Cl. researchgate.net The use of i-PrMgCl·LiCl allows the reaction to proceed under milder conditions (lower temperatures) compared to traditional Grignard formation, which enhances its tolerance for sensitive functional groups. clockss.orgresearchgate.net

For polyhalogenated substrates, the regioselectivity of the exchange can often be controlled. For instance, in molecules with multiple bromine atoms, the exchange can be directed to a specific position based on steric and electronic factors. nih.gov The presence of a chelating group on the substrate can also direct the exchange to a nearby halogen atom. clockss.org

Mechanochemical Approaches to Grignard Formation

Mechanochemistry, specifically ball milling, presents a solvent-reduced and often more efficient alternative to traditional solution-based synthesis of Grignard reagents. nih.govorganic-chemistry.org This technique involves the mechanical grinding of magnesium metal with the organic halide, which continuously activates the magnesium surface. nih.gov This approach can significantly shorten reaction times and often requires only catalytic amounts of an ethereal solvent, referred to as liquid-assisted grinding (LAG). nih.govthieme-connect.com

A key advantage of mechanochemical synthesis is its potential to be performed in air, eliminating the need for strict inert-gas techniques that are essential for conventional methods. organic-chemistry.orgthieme-connect.com This makes the process more cost-effective and environmentally friendly. organic-chemistry.org The methodology has been successfully applied to a variety of organic bromides, including those that are poorly soluble in common organic solvents, a challenge for traditional approaches. thieme-connect.comthieme-connect.com The resulting Grignard reagents can be used in subsequent reactions, such as nucleophilic additions to carbonyls or cross-coupling reactions, directly in the milling jar. organic-chemistry.orgthieme-connect.com

Recent research has also explored the use of mechanochemistry to synthesize "heavy Grignard reagents" using calcium instead of magnesium, which can offer novel reactivity and improved yields in certain applications. hokudai.ac.jp

Solvent Systems in this compound Synthesis

The choice of solvent is critical in the synthesis of Grignard reagents like this compound, as it influences the reagent's formation, stability, and reactivity. vedantu.comaskiitians.comquora.com

Advantages and Implementation of 2-Methyltetrahydrofuran as a Green Solvent

2-Methyltetrahydrofuran (2-MeTHF) has emerged as a preferred "green" alternative to traditional ethereal solvents like THF and diethyl ether in Grignard reagent synthesis. researchgate.netriekemetals.comrsc.org Derived from renewable resources such as corncobs, 2-MeTHF offers significant environmental and process advantages. rsc.orgnih.gov

Compared to THF, 2-MeTHF has a higher boiling point and lower water solubility, which simplifies product recovery and reduces solvent loss. chempoint.comift.co.za It is also more stable in the presence of both acids and bases. nih.govchempoint.com For the synthesis of benzyl Grignard reagents, 2-MeTHF has been shown to suppress the formation of undesired Wurtz coupling byproducts, leading to higher yields. rsc.orgmonumentchemical.com

Table 1: Comparison of Physical Properties of Common Ethereal Solvents

| Solvent | Boiling Point (°C) | Water Solubility (% at 20°C) |

| Diethyl Ether | 34.6 | 6.9 |

| Tetrahydrofuran (THF) | 66 | Infinite |

| 2-Methyltetrahydrofuran (2-MeTHF) | 80 | 4.1 |

Note: Data compiled from multiple sources.

Enhanced Grignard Reagent Stability in 2-MeTHF

Grignard reagents, particularly those that are highly basic, exhibit greater stability in 2-MeTHF compared to THF. nih.gov The presence of the methyl group at the 2-position of the furan (B31954) ring in 2-MeTHF significantly hinders the decomposition pathway that can occur with highly basic organometallic reagents in THF. nih.govd-nb.info This enhanced stability allows for reactions to be conducted at higher temperatures and can lead to improved yields and cleaner reaction profiles. nih.govift.co.za For example, solutions of certain organometallic reagents in 2-MeTHF have been shown to be stable for extended periods, even at room temperature. nih.gov The use of 2-MeTHF has been found to increase the yield of some Grignard reactions by up to 300% depending on the specific reagent. chempoint.com

Solvent Recovery and Recycling Protocols

A significant advantage of 2-MeTHF is the ease with which it can be recovered and recycled, contributing to more sustainable chemical processes. researchgate.netnih.gov Due to its low water solubility, 2-MeTHF readily separates from aqueous phases during workup, often without the formation of persistent emulsions that can complicate extractions with THF. rsc.orgift.co.za

Reactivity Profiles and Mechanistic Investigations of 2,5 Difluorobenzylmagnesium Bromide

Nucleophilic Addition Reactions of 2,5-Difluorobenzylmagnesium Bromide

This compound is a versatile Grignard reagent widely utilized in organic synthesis for its excellent reactivity and selectivity. guidechem.com Its utility stems from the nucleophilic character of the carbon atom bonded to the magnesium-bromide moiety, enabling it to participate in a variety of carbon-carbon bond-forming reactions. The fluorine substituents on the benzene (B151609) ring influence the electronic properties of the benzyl (B1604629) group, impacting its reactivity.

Reactions with Carbonyl Compounds: Aldehydes, Ketones, and Esters

Grignard reagents, in general, are powerful nucleophiles that readily attack the electrophilic carbon of a carbonyl group. masterorganicchemistry.comlibretexts.org This reaction, known as nucleophilic addition, is a fundamental method for the synthesis of alcohols. libretexts.orglabster.com The reaction proceeds through a tetrahedral alkoxide intermediate, which is subsequently protonated to yield the alcohol product. libretexts.orgyoutube.com

In the context of this compound, its reaction with aldehydes, ketones, and esters provides a direct route to a range of substituted alcohols. The general mechanism involves the nucleophilic attack of the 2,5-difluorobenzyl carbanion on the carbonyl carbon. youtube.com

With Aldehydes: The reaction with aldehydes leads to the formation of secondary alcohols. For instance, the addition of this compound to an aldehyde (R-CHO) would yield a 1-(2,5-difluorophenyl)-2-substituted ethanol (B145695) derivative.

With Ketones: Similarly, ketones (R-CO-R') react with this compound to produce tertiary alcohols. The product will contain the 2,5-difluorobenzyl group and the two R groups from the ketone attached to the carbinol carbon.

With Esters: The reaction with esters (R-COOR') is slightly different. It proceeds through an initial nucleophilic addition to form a tetrahedral intermediate. This intermediate then collapses, eliminating the alkoxy group (-OR') to form a ketone. This newly formed ketone can then react with a second equivalent of the Grignard reagent to yield a tertiary alcohol where two of the substituents on the carbinol carbon are 2,5-difluorobenzyl groups. libretexts.org

The following table summarizes the expected products from the reaction of this compound with various carbonyl compounds.

| Carbonyl Compound | General Structure | Product Type | General Product Structure |

| Aldehyde | R-CHO | Secondary Alcohol | |

| Ketone | R-CO-R' | Tertiary Alcohol | |

| Ester | R-COOR' | Tertiary Alcohol | |

| Table 1: Products of Nucleophilic Addition of this compound to Carbonyls |

Additions to Imines and Nitriles for C-N Bond Formation Precursors

The nucleophilic nature of this compound also extends to reactions with imines and nitriles, providing pathways to nitrogen-containing compounds.

With Imines: Imines, which contain a carbon-nitrogen double bond, are analogous to carbonyls. The Grignard reagent adds across the C=N bond, and subsequent hydrolysis of the resulting magnesium salt intermediate yields an amine. This reaction is a valuable method for the formation of new carbon-nitrogen bonds.

With Nitriles: Nitriles (R-C≡N) react with Grignard reagents to form ketones after hydrolysis. The initial nucleophilic addition to the nitrile carbon forms an imine intermediate (after workup), which is then hydrolyzed to the corresponding ketone. This ketone can potentially react with another equivalent of the Grignard reagent if not controlled.

Carbon-Carbon Bond Forming Reactions Involving this compound

Beyond nucleophilic additions, this compound is a key participant in various cross-coupling reactions, which are powerful tools for constructing carbon-carbon bonds. guidechem.com

Cross-Coupling Reactions with Organic Halides

Cross-coupling reactions involve the joining of two different organic fragments with the aid of a transition metal catalyst. This compound can serve as the nucleophilic partner in these reactions, coupling with various organic halides.

Palladium catalysts are widely employed in cross-coupling reactions due to their high efficiency and functional group tolerance. bris.ac.ukresearchgate.net The Suzuki-Miyaura coupling, for example, is a prominent palladium-catalyzed reaction, though it typically involves organoboron reagents. nih.gov However, palladium can also catalyze the coupling of Grignard reagents with organic halides, a reaction often referred to as Kumada-type coupling. organic-chemistry.org

In a typical palladium-catalyzed cross-coupling involving this compound and an aryl or vinyl halide, the catalytic cycle generally involves:

Oxidative Addition: The palladium(0) catalyst reacts with the organic halide (R-X) to form a palladium(II) intermediate.

Transmetalation: The 2,5-difluorobenzyl group is transferred from the magnesium bromide to the palladium center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst.

The choice of palladium precursor and ligands is crucial for the success of these reactions, influencing reaction rates and yields. scispace.com For instance, the use of bulky phosphine (B1218219) ligands can enhance the reactivity of the catalyst. nih.gov

Nickel catalysts have emerged as a cost-effective and highly reactive alternative to palladium for cross-coupling reactions. bris.ac.ukwisc.edu They are particularly effective in coupling Grignard reagents with a variety of organic halides, including less reactive aryl chlorides. rsc.orgnih.gov Nickel-catalyzed cross-coupling reactions of Grignard reagents with aryl and alkenyl halides were among the earliest examples of such transformations. bris.ac.uk

The mechanism of nickel-catalyzed cross-coupling is similar to that of palladium, involving oxidative addition, transmetalation, and reductive elimination steps. wisc.edu Nickel catalysts can be particularly advantageous for certain substrate combinations and can offer different selectivity compared to palladium. nih.gov For example, nickel catalysts have been shown to be effective in the cross-electrophile coupling of alkyl bromides with aryl bromides. nih.gov

The following table provides a general overview of the cross-coupling reactions.

| Catalyst System | Organic Halide | General Product |

| Palladium (e.g., Pd(PPh₃)₄) | Aryl Halide (Ar-X) | 2,5-Difluorobenzylarene |

| Palladium (e.g., Pd(OAc)₂) | Vinyl Halide (R₂C=CR-X) | Allylic arene |

| Nickel (e.g., NiCl₂(dppp)) | Aryl Halide (Ar-X) | 2,5-Difluorobenzylarene |

| Nickel (e.g., Ni(acac)₂) | Alkyl Halide (R-X) | 1-(2,5-Difluorophenyl)alkane |

| Table 2: Cross-Coupling Reactions of this compound |

Substitution Reactions with Electrophilic Substrates

As a potent nucleophile, this compound readily engages in substitution reactions with a range of electrophilic substrates. sigmaaldrich.com The core of this reactivity lies in the polarized carbon-magnesium bond, which imparts a carbanionic character on the benzylic carbon, making it highly attractive to electron-deficient centers. youtube.comyoutube.com These reactions are fundamental in synthetic organic chemistry for the formation of new carbon-carbon bonds. mnstate.edu

The general mechanism involves the nucleophilic attack of the 2,5-difluorobenzyl carbanion on the electrophile. chemguide.co.uk For instance, when reacting with carbonyl compounds like aldehydes and ketones, the Grignard reagent adds across the carbon-oxygen double bond to form a magnesium alkoxide intermediate. Subsequent acidic workup protonates this intermediate to yield the corresponding alcohol. youtube.com

While specific yield data for reactions of this compound is not extensively documented in readily available literature, its reactivity pattern is analogous to other benzylic Grignard reagents. The table below illustrates the expected products from its reaction with representative electrophiles.

Interactive Data Table: Representative Substitution Reactions

| Electrophile | Electrophile Structure | Expected Product | Product Class |

| Formaldehyde | H₂C=O | (2,5-Difluorophenyl)ethanol | Primary Alcohol |

| Acetaldehyde | CH₃CHO | 1-(2,5-Difluorophenyl)propan-2-ol | Secondary Alcohol |

| Acetone | (CH₃)₂C=O | 2-(2,5-Difluorophenyl)propan-2-ol | Tertiary Alcohol |

| Carbon Dioxide | CO₂ | 2-(2,5-Difluorophenyl)acetic acid | Carboxylic Acid |

| Methyl Benzoate (B1203000) | C₆H₅COOCH₃ | 1,1-Diphenyl-2-(2,5-difluorophenyl)ethanol* | Tertiary Alcohol |

*Note: Reaction with esters like methyl benzoate involves two equivalents of the Grignard reagent. The first equivalent adds to the carbonyl, and the intermediate eliminates methoxide (B1231860) to form a ketone, which is then attacked by a second equivalent of the Grignard reagent. mnstate.edu

Acid-Base Reactivity and Protonolysis

Grignard reagents are exceptionally strong bases, a characteristic that stems from the fact that their conjugate acids are simple hydrocarbons, which are exceedingly weak acids (pKa values typically range from 44 to 60). sigmaaldrich.com Consequently, this compound will readily react with any compound that possesses a proton more acidic than an alkane. This includes water, alcohols, and carboxylic acids. sigmaaldrich.comchemguide.co.uk

This acid-base reaction, known as protonolysis, is often an undesired side reaction, as it consumes the Grignard reagent. The reaction must be conducted under strictly anhydrous (dry) conditions to prevent moisture from destroying the reagent. youtube.commnstate.edu The protonolysis of this compound with water yields 2,5-difluorotoluene (B1362542) and a basic magnesium bromide salt, Mg(OH)Br. chemguide.co.uk

Reaction Scheme for Protonolysis: F₂C₆H₃CH₂MgBr + H₂O → F₂C₆H₃CH₃ + Mg(OH)Br

This reactivity, while often a nuisance, can be exploited synthetically. For instance, reacting a Grignard reagent with heavy water (D₂O) provides a convenient method for introducing a deuterium (B1214612) atom at a specific position in a molecule.

Mechanistic Aspects of this compound Reactions

The mechanism of Grignard reactions can be complex, with possibilities for both polar (nucleophilic addition) and single-electron transfer (SET) pathways. acs.org The specific pathway can be influenced by the substrate, solvent, and the nature of the Grignard reagent itself. drughunter.com

Transition State Analysis and Reaction Pathways

For reactions with carbonyl compounds, the polar mechanism is widely accepted. acs.org This pathway involves the coordination of the magnesium atom to the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. The nucleophilic benzylic carbon then attacks the carbonyl carbon through a cyclic transition state. This process can be envisioned as a concerted nucleophilic addition. acs.org

Alternatively, a single-electron transfer (SET) mechanism may operate, particularly with substrates that are good electron acceptors. drughunter.com In this pathway, an electron is transferred from the Grignard reagent to the substrate, forming a radical anion and a radical cation. These radical intermediates then recombine to form the product. The presence of electron-withdrawing groups, such as fluorine, could potentially influence the propensity for SET pathways.

Influence of Fluorine Substitution on Reactivity and Selectivity

The presence of two fluorine atoms on the benzene ring has a profound electronic effect on the reactivity of this compound. Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect (-I effect). nih.gov

Key impacts of fluorine substitution include:

Reduced Nucleophilicity: The strong -I effect of the two fluorine atoms decreases the electron density at the benzylic carbon. This makes the carbanion less "naked" and therefore less nucleophilic and less basic compared to the unsubstituted benzylmagnesium bromide. This reduction in reactivity can be a critical factor in controlling reaction outcomes.

C-F Bond Strength: The inherent strength of the carbon-fluorine bond means that the fluorine atoms themselves are unreactive under typical Grignard reaction conditions. stackexchange.comnih.gov Unlike other aryl halides, aryl fluorides are generally inert to many cross-coupling conditions, highlighting the stability of the C-F bond. nih.gov

Modified Reaction Pathways: The electronic perturbations caused by fluorine can alter the energy landscape of the reaction, potentially favoring one mechanistic pathway over another (e.g., polar vs. SET). rsc.org Changes in the metal-fluorine interaction during the transition state can significantly influence the chemical outcome. rsc.org This can lead to different selectivity or the emergence of new reaction possibilities that are not observed with non-fluorinated analogs. rsc.org

Transformative Applications of 2,5 Difluorobenzylmagnesium Bromide in Organic Synthesis

Synthesis of Complex Organic Molecules and Building Blocks

2,5-Difluorobenzylmagnesium bromide serves as a crucial building block for the construction of complex organic molecules. Its utility lies in its ability to introduce the 2,5-difluorobenzyl moiety into a wide range of substrates. This is particularly valuable in the synthesis of highly functionalized aromatic and heterocyclic systems. The fluorine atoms on the benzyl (B1604629) group significantly influence the electronic properties of the molecule, often enhancing metabolic stability and binding affinity in biologically active compounds.

One of the key applications of this Grignard reagent is in carbon-carbon bond formation reactions. It readily participates in nucleophilic addition and substitution reactions, allowing for the creation of intricate molecular skeletons. For instance, it can be reacted with aldehydes, ketones, and esters to form secondary and tertiary alcohols, which are versatile intermediates for further chemical transformations.

Application in Pharmaceutical Intermediate Synthesis

The pharmaceutical industry has greatly benefited from the unique reactivity of this compound. Its application is central to the synthesis of various pharmaceutical intermediates, where the incorporation of fluorine atoms is often a key design element to improve a drug's pharmacokinetic and pharmacodynamic profile.

Construction of Fluorinated Aromatic Scaffolds

The synthesis of fluorinated aromatic scaffolds is a cornerstone of modern medicinal chemistry. Fluorine's high electronegativity and small size can lead to favorable changes in a molecule's properties, such as increased lipophilicity and improved resistance to metabolic degradation. core.ac.uk this compound provides a direct route to introduce a difluorinated benzyl group, which can be a critical component of a larger aromatic or heteroaromatic system. These scaffolds are often the core structures of new therapeutic agents. core.ac.uk The presence of fluorine can also modulate the acidity (pKa) of nearby functional groups, which can be crucial for drug-receptor interactions. core.ac.uk

Case Studies in the Synthesis of Biologically Relevant Molecules

The practical utility of this compound is best illustrated through its application in the synthesis of specific, biologically important molecules.

A significant and recent application of this compound is in the synthesis of a key fragment of Lenacapavir, a potent anti-HIV drug. nih.gov Lenacapavir functions as an HIV capsid inhibitor, a novel mechanism of action for antiretroviral therapy. nih.gov The synthesis of a crucial ketone intermediate for Lenacapavir involves the 1,2-addition of an organozinc halide, which is derived in situ from the commercially available this compound, to an aldehyde. nih.govchemrxiv.org This reaction is a critical step in a highly efficient, four-step synthesis of the drug's main fragment. nih.gov The use of this Grignard reagent has been highlighted as a key feature in developing a potentially cost-effective synthetic route for this important therapeutic agent. nih.govchemrxiv.org

| Reagent/Intermediate | Role in Lenacapavir Fragment Synthesis | Reference |

| This compound | Precursor to the organozinc halide used in a key 1,2-addition reaction. | nih.govchemrxiv.org |

| Aldehyde Intermediate | Reacts with the organozinc reagent to form a secondary alcohol. | nih.govchemrxiv.org |

| Secondary Alcohol | Intermediate that is subsequently oxidized to the target ketone fragment. | nih.govchemrxiv.org |

| Ketone Fragment | A highly functionalized precursor to the core of the Lenacapavir molecule. | nih.gov |

While direct examples of this compound in the synthesis of spiro[indole-3,5′-isoxazoles] are not explicitly detailed in the provided context, the synthesis of these spirocyclic systems often involves the conjugate addition of Grignard reagents to (2-nitroalkenyl)indoles, followed by a spirocyclization. nih.govrsc.orgnih.gov This methodology allows for the diastereomerically selective preparation of these complex heterocyclic structures. rsc.orgnih.gov The versatility of the Grignard reagent in this reaction allows for the introduction of a variety of substituents, and it is conceivable that this compound could be utilized to introduce a fluorinated benzyl group at the 4'-position of the isoxazole (B147169) ring, leading to novel, potentially biologically active spiro compounds. The general reaction scheme involves the formation of a nitronic acid intermediate which then undergoes cyclization. researchgate.net

Utilization in Material Science for Advanced Polymer and Compound Development

The application of this compound extends beyond pharmaceuticals into the realm of material science. The introduction of fluorinated moieties into polymers and other advanced materials can significantly alter their properties. For instance, fluorine-containing polymers often exhibit enhanced thermal stability, chemical resistance, and unique optical and electronic properties.

While specific examples of using this compound for polymer development were not found in the provided search results, its role as a versatile synthetic building block suggests its potential in this area. It could be used to synthesize fluorinated monomers that can then be polymerized to create novel materials. The Grignard functionality allows for its incorporation into various polymer backbones or as a side-chain modification, offering a pathway to tailor the properties of materials for specific applications, such as in electronics, coatings, and advanced composites.

Advanced Methodologies and Catalytic Strategies Involving 2,5 Difluorobenzylmagnesium Bromide

Chemo- and Regioselective Transformations

Achieving high levels of chemo- and regioselectivity is crucial in reactions involving polyfunctional molecules, and the application of 2,5-Difluorobenzylmagnesium bromide is no exception. A primary challenge in Grignard reagent chemistry is the suppression of side reactions, most notably Wurtz coupling, where the Grignard reagent reacts with the starting organic halide. researchgate.netchemrxiv.org This undesired reaction reduces the yield of the intended product. Studies have shown that reaction conditions play a critical role in minimizing such byproducts. For instance, the continuous production of Grignard reagents has been demonstrated to improve selectivity compared to traditional semi-batch processes. researchgate.net

Catalytic cross-coupling reactions are a cornerstone for forming carbon-carbon bonds with high precision. While palladium catalysis is widespread, there is growing interest in using more earth-abundant and less toxic metals like iron and nickel. bris.ac.uk Nickel-catalyzed cross-coupling reactions between aryl Grignard reagents and fluoroazines have been successfully demonstrated, showcasing the potential for selective C-C bond formation even with fluorinated substrates. nih.gov Similarly, iron-catalyzed cross-coupling reactions have been developed for various organometallic reagents, although their application with organoboron reagents has seen more focus than with Grignard reagents due to the latter's limited functional group tolerance. bris.ac.uk For a reagent like this compound, employing co-catalysts such as cobalt phthalocyanine (B1677752) in nickel-catalyzed systems can facilitate the coupling of substrates that are not prone to homolysis, proceeding through an SN2 mechanism to generate the required radical species for the coupling cycle. researchgate.net

Table 1: Factors Influencing Selectivity in Grignard Reactions

| Factor | Influence on Selectivity | Relevant Findings |

|---|---|---|

| Reaction Method | Continuous flow processes can significantly reduce Wurtz coupling compared to semi-batch methods. researchgate.net | Higher selectivity (up to 98%) achieved in continuous systems for various Grignard reagents. researchgate.netdoi.org |

| Catalyst System | Transition metal catalysts (Ni, Fe) can direct the reaction towards the desired cross-coupling product. bris.ac.uknih.gov | Nickel complexes with ligands like dppe or dppf are effective for coupling Grignard reagents with fluoroarenes. nih.gov |

| Substrate Reactivity | The choice of electrophile and its leaving group influences the rate of productive coupling versus side reactions. | Co-catalysis can be used to activate less reactive electrophiles for cross-coupling. researchgate.net |

| Solvent | The coordinating ability of the solvent (e.g., THF, Diethyl Ether) can affect the reactivity and aggregation state of the Grignard reagent. | Solvent choice can impact conversion rates and selectivity in Grignard formation. chemrxiv.org |

Use in Organozinc Halide Complex Formation for Enhanced Reactivity

To overcome some of the inherent reactivity and selectivity challenges of Grignard reagents, they are often converted into other organometallic species via transmetalation. A prominent example is the formation of organozinc halides for use in Negishi cross-coupling reactions. wikipedia.org This palladium- or nickel-catalyzed reaction couples organozinc compounds with organic halides or triflates and is a powerful tool for C-C bond formation. wikipedia.orgresearchgate.net The process involves the conversion of this compound to 2,5-Difluorobenzylzinc bromide by reacting it with a zinc halide salt (e.g., ZnCl₂, ZnBr₂).

Organozinc reagents are generally less reactive than their Grignard counterparts, which paradoxically leads to higher functional group tolerance and fewer side reactions. However, in the context of palladium-catalyzed cycles, they exhibit enhanced reactivity and faster reaction times compared to other organometallics like organoboranes (Suzuki coupling) or organotins (Stille coupling). wikipedia.org This makes the Negishi coupling particularly valuable in the total synthesis of complex natural products where sensitive functional groups must be preserved. wikipedia.org Despite their sensitivity to air and moisture, the utility of organozinc reagents is well-established, with some, like 2-pyridylzinc bromide, demonstrating excellent stability and shelf life, underscoring their value on both academic and commercial scales. researchgate.net

Table 2: General Catalytic Cycle of a Negishi Coupling

| Step | Description | Intermediate Species |

|---|---|---|

| 1. Oxidative Addition | The Pd(0) catalyst reacts with the organic halide (Ar-X) to form a Pd(II) complex. | Ar-Pd(II)-X |

| 2. Transmetalation | The organozinc reagent (R-ZnX) exchanges its organic group with the halide on the palladium complex. This is often the rate-limiting step. wikipedia.org | Ar-Pd(II)-R |

| 3. Reductive Elimination | The two organic groups on the palladium complex are coupled, forming the final product (Ar-R) and regenerating the Pd(0) catalyst. wikipedia.org | Pd(0) |

Stereoselective Applications in Asymmetric Synthesis

The creation of chiral molecules with specific three-dimensional arrangements is a central goal of modern organic synthesis. The asymmetric addition of Grignard reagents to prochiral electrophiles, such as ketones and imines, provides a direct route to chiral alcohols and amines. nih.govrsc.org In this context, this compound can be used as a nucleophile to construct chiral molecules containing the 2,5-difluorobenzyl group, a valuable structural motif in medicinal chemistry.

High levels of stereocontrol are typically achieved by using chiral auxiliaries or chiral ligands. For example, N,N,O-tridentate chiral ligands derived from trans-1,2-diaminocyclohexane (DACH) have been developed that effectively control the asymmetric addition of Grignard reagents to ketones, yielding chiral tertiary alcohols with high enantioselectivity. nih.gov Similarly, highly diastereoselective additions to cyclic N,O-acetals have been reported, where the stereochemical outcome is dictated by the inherent chirality of the substrate. nih.gov The addition of Grignard reagents to P-chirogenic N-phosphinoylimines also proceeds with high stereoselectivity, providing a reliable method for synthesizing chiral phosphinoylamines. rsc.org The principles from these studies are directly applicable to reactions involving this compound, allowing for the synthesis of enantioenriched products. researchgate.netnih.govnih.gov

Table 3: Examples of Stereoselective Reactions with Grignard Reagents

| Reaction Type | Substrate | Chiral Control | Stereochemical Outcome |

|---|---|---|---|

| 1,2-Addition to Ketones | Prochiral Ketones | Chiral N,N,O-tridentate ligands. nih.gov | Chiral tertiary alcohols in high enantiomeric excess. |

| Addition to Imines | P-chirogenic N-phosphinoylimines | Substrate-controlled (chiral phosphorus center). rsc.org | Chiral phosphinoylamines with high diastereoselectivity. |

| Addition to N,O-Acetals | Oxa-bridged benzazepines | Substrate-controlled. nih.gov | 2,5-substituted benzazepine derivatives with high diastereoselectivity. |

| Addition to Aldehydes | Thio-furanoside derivative | Substrate-controlled (chiral sugar moiety). researchgate.net | 5-C-substituted ribofuranoside products with high stereoselectivity. |

Integration with Flow Chemistry and Continuous Synthesis Techniques

The traditional batch preparation of Grignard reagents like this compound presents significant safety and scalability challenges due to the highly exothermic nature of the reaction and the pyrophoric character of magnesium. aiche.org Continuous flow chemistry has emerged as a superior alternative, offering enhanced safety, better process control, and improved efficiency. acs.orgthieme-connect.comresearchgate.net

In a typical flow setup, a solution of the organic halide (e.g., 2,5-difluorobenzyl bromide) in an anhydrous solvent is pumped through a column packed with magnesium metal. thieme-connect.comvapourtec.com The excellent heat transfer capabilities of microreactors or tube reactors effectively dissipate the heat of reaction, preventing dangerous temperature spikes and minimizing the formation of byproducts. vapourtec.com This "on-demand" generation means that the sensitive Grignard reagent is produced and consumed in a continuous stream, avoiding the hazards associated with storing large quantities of the reactive species. vapourtec.com Research has shown that flow processes can lead to higher conversions (up to 98-100%) and greater productivity compared to batch methods. aiche.orgacs.org Furthermore, telescoping this process—where the generated Grignard reagent is immediately passed into a second reactor to react with an electrophile—streamlines the synthesis, reduces waste, and can significantly improve yields. vapourtec.comnih.govnih.gov

Table 4: Comparison of Batch vs. Continuous Flow Synthesis of Grignard Reagents

| Parameter | Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Safety | High risk due to exothermicity and accumulation of reagent. aiche.org | Enhanced safety due to small reaction volume and superior heat transfer. researchgate.netvapourtec.com |

| Scalability | Difficult and hazardous to scale up. | Easily scalable by running the system for longer or by numbering up reactors. thieme-connect.comresearchgate.net |

| Process Control | Limited control over temperature and mixing. | Precise control over temperature, pressure, and residence time. researchgate.net |

| Yield & Selectivity | Often lower due to side reactions (e.g., Wurtz coupling). researchgate.net | Higher yields and improved selectivity due to better control and rapid consumption. researchgate.netaiche.org |

| Productivity | Limited by batch size and cooling time. | High productivity; enables multi-day, automated operation. aiche.org |

Analytical Approaches for Structural and Mechanistic Elucidation of 2,5 Difluorobenzylmagnesium Bromide

Spectroscopic Methodologies for Structural Confirmation

Spectroscopic techniques are indispensable for the direct probing of the molecular structure of 2,5-Difluorobenzylmagnesium bromide, providing critical information on bond connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organometallic compounds in solution. However, the analysis of Grignard reagents like this compound can be complex due to the Schlenk equilibrium, where the reagent exists in equilibrium with its corresponding diorganomagnesium species (R₂Mg) and magnesium bromide (MgBr₂). This equilibrium can lead to broadened signals and complex spectra.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of this compound, the benzylic protons (–CH₂–MgBr) are of particular interest. Due to the electron-donating nature of the MgBr group, these protons are expected to be shielded and appear at a higher field (lower ppm value) compared to the precursor, 2,5-difluorobenzyl bromide. For comparison, the benzylic protons of benzylmagnesium chloride have been observed, and a similar upfield shift is anticipated for the title compound. rsc.org The aromatic protons will exhibit complex splitting patterns due to both proton-proton and proton-fluorine coupling.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides valuable information about the carbon framework. The carbon atom directly bonded to magnesium (C-Mg) is expected to be significantly shielded, appearing at a high field. This shielding is a characteristic feature of organometallic compounds. acdlabs.com The aromatic carbons will show splitting due to coupling with the fluorine atoms (¹J_CF, ²J_CF, etc.), which can aid in the structural confirmation. researchgate.net The analysis of fluorinated organometallic compounds by ¹³C NMR can be challenging due to large C-F coupling constants, which may cause multiplets to overlap. researchgate.net

¹⁹F NMR Spectroscopy: ¹⁹F NMR is a highly sensitive technique for the analysis of fluorinated compounds. The chemical shifts of the fluorine atoms in this compound will be different from those in the starting material, 2,5-difluorobenzyl bromide, providing a clear indication of Grignard reagent formation. Studies on fluoroaryl Grignard reagents have shown that the fluorine chemical shifts are sensitive to the electronic environment and can be used to distinguish between the Grignar reagent and the corresponding diarylmagnesium species. acdlabs.comlibretexts.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Benzylic CH₂ | 1.5 - 2.5 | 50 - 60 |

| Aromatic CH | 6.5 - 7.5 | 110 - 140 |

| Aromatic C-F | - | 155 - 165 (with C-F coupling) |

| Aromatic C-CH₂ | - | 140 - 150 |

Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups in a molecule. For this compound, the IR spectrum would be characterized by the absence of the C-Br stretching vibration of the starting material and the appearance of new bands associated with the C-Mg bond.

The key vibrational modes to be observed include:

C-Mg Stretching: The carbon-magnesium stretching vibration is typically weak and appears in the far-infrared region, generally between 300 and 600 cm⁻¹.

Aromatic C-H Stretching: These bands are expected in the region of 3000-3100 cm⁻¹. spectroscopyonline.com

Aromatic C=C Stretching: The aromatic ring will show characteristic stretching vibrations in the 1400-1600 cm⁻¹ region. spectroscopyonline.com

C-F Stretching: The carbon-fluorine stretching vibrations are typically strong and appear in the region of 1000-1300 cm⁻¹. orgchemboulder.comresearchgate.net The presence of two fluorine atoms will likely result in multiple strong absorption bands in this region.

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Characteristic Absorption Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aromatic C=C Stretch | 1400 - 1600 | Medium to Strong |

| C-F Stretch | 1000 - 1300 | Strong |

| C-Mg Stretch | 300 - 600 | Weak to Medium |

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are essential for assessing the purity of the Grignard reagent and for monitoring the progress of its formation and subsequent reactions.

Gas chromatography, often coupled with mass spectrometry (GC-MS), is a valuable technique for monitoring the formation of this compound. By quenching an aliquot of the reaction mixture with a suitable reagent (e.g., an acid or iodine), the volatile components can be analyzed. This allows for the quantification of the remaining 2,5-difluorobenzyl bromide and the detection of side products, such as the Wurtz coupling product (1,2-bis(2,5-difluorophenyl)ethane). GC-MS analysis of benzyl (B1604629) bromide Grignard reactions has been successfully used to determine the ratio of the desired product to byproducts. mnstate.eduscribd.com

Table 3: Typical GC-MS Parameters for Monitoring this compound Formation

| Parameter | Value |

| Column | Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) |

| Injector Temperature | 250 °C |

| Oven Program | Initial temp 50 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |

| Carrier Gas | Helium at a constant flow rate of 1 mL/min |

| Detector | Mass Spectrometer (Scan range 50-500 amu) |

| Sample Preparation | Quench reaction aliquot with 1 M HCl, extract with diethyl ether, dry over Na₂SO₄ |

High-Performance Liquid Chromatography (HPLC) is particularly useful for monitoring the progress of reactions where this compound is used as a reagent. Direct analysis of the Grignard reagent by HPLC is challenging due to its reactivity. However, by taking aliquots from the reaction mixture at different time intervals and quenching them, the consumption of the substrate and the formation of the product can be monitored. This provides valuable kinetic information about the reaction.

Table 4: Representative HPLC Conditions for Monitoring a Reaction of this compound

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |

| Mobile Phase | Isocratic or gradient elution with a mixture of acetonitrile (B52724) and water |

| Flow Rate | 1.0 mL/min |

| Detector | UV detector at a wavelength suitable for the reactants and products (e.g., 254 nm) |

| Sample Preparation | Quench reaction aliquot with a protic solvent (e.g., methanol), dilute with mobile phase |

Titrimetric Methods for Reagent Concentration Determination

Accurate determination of the concentration of the active Grignard reagent is crucial for stoichiometric control in subsequent reactions. Several titrimetric methods are available for this purpose.

One common and reliable method involves titration with a standard solution of an alcohol, such as 2-butanol, in the presence of an indicator like 1,10-phenanthroline. researchgate.netorgsyn.org The Grignard reagent forms a colored complex with the indicator, and the endpoint is observed when the color disappears upon reaction with the alcohol.

Another widely used method is the titration with iodine. wordpress.comyoutube.compsu.edu The Grignard reagent reacts with iodine, and the endpoint is the disappearance of the characteristic brown color of iodine. This method is often performed in the presence of lithium chloride to keep the magnesium salts soluble. orgsyn.org

A back-titration method can also be employed. researchgate.net In this procedure, the Grignard reagent is reacted with an excess of a known amount of a proton source, such as a carboxylic acid, and the unreacted acid is then titrated with a standard solution of a base.

Table 5: Comparison of Titrimetric Methods for this compound

| Method | Titrant | Indicator | Endpoint | Advantages | Disadvantages |

| Direct Titration | 2-Butanol | 1,10-Phenanthroline | Colorless | Accurate, not affected by basic hydrolysis products. orgsyn.org | Indicator can be sensitive to air and moisture. |

| Iodine Titration | Iodine solution | Self-indicating | Disappearance of brown color | Simple, sharp endpoint. wordpress.com | Iodine can react with some functional groups. |

| Back Titration | Standard Acid (excess), then Standard Base | Phenolphthalein | Color change | Useful for colored or turbid solutions. | Requires two standard solutions, more steps. |

Sustainability and Environmental Considerations in the Application of 2,5 Difluorobenzylmagnesium Bromide

Adoption of Green Solvents in Synthesis and Applications

The selection of a solvent is a critical factor in the environmental footprint of a chemical process. Traditional Grignard reactions are often conducted in ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF), which present hazards and environmental concerns. The focus has shifted towards identifying and utilizing "green solvents" that are safer, derived from renewable resources, and have a lower environmental impact.

For the synthesis of fluorinated Grignard reagents such as 2,5-Difluorobenzylmagnesium bromide, 2-Methyltetrahydrofuran (2-MeTHF) has emerged as a preferable alternative to THF. nih.gov Derived from renewable sources like corn cobs and bagasse, 2-MeTHF offers several advantages. researchgate.netresearchgate.net It has a higher boiling point and a narrower explosive range than THF, enhancing safety. Furthermore, its limited miscibility with water facilitates easier work-up procedures, often leading to cleaner phase separations without the formation of emulsions. nih.govresearchgate.net This property can reduce the volume of solvent required for extraction, thereby minimizing waste.

Another promising green solvent for Grignard reactions is Cyclopentyl methyl ether (CPME). researchgate.net Like 2-MeTHF, CPME has a higher boiling point and is more resistant to peroxide formation than many traditional ether solvents. researchgate.netresearchgate.net Its hydrophobic nature also contributes to more efficient separations from aqueous phases. researchgate.net The use of such solvents demonstrates a move towards more sustainable chemical manufacturing. researchgate.net

The table below compares key properties of traditional and green solvents used in Grignard reactions.

| Solvent | Source | Boiling Point (°C) | Water Solubility | Key Sustainability Advantages |

| Tetrahydrofuran (THF) | Petrochemical | 66 | Miscible | - |

| 2-Methyltetrahydrofuran (2-MeTHF) | Renewable (Biomass) | ~80 | Limited | Higher boiling point, less prone to peroxide formation, better phase separation. nih.govresearchgate.netresearchgate.net |

| Cyclopentyl methyl ether (CPME) | Petrochemical | ~106 | Low | High boiling point, resistance to peroxide formation, efficient phase separation. researchgate.netresearchgate.net |

| Diethyl Ether | Petrochemical/Bio-ethanol | 34.6 | Slightly Soluble | Low boiling point poses a fire hazard. |

This table provides a comparative overview of solvent properties relevant to green chemistry principles.

Waste Minimization and Byproduct Management Strategies

A primary goal of green chemistry is to minimize waste at the source. In the context of this compound synthesis, this involves optimizing reaction conditions to maximize yield and reduce the formation of byproducts. A common byproduct in Grignard reactions is the Wurtz coupling product, where two organic halide molecules react with each other. researchgate.netresearchgate.net

Strategies to minimize this and other byproducts include:

Controlled Addition: Slow, controlled addition of the 2,5-difluorobenzyl bromide to the magnesium turnings can help maintain an optimal reaction temperature and minimize side reactions.

Solvent Choice: The choice of solvent can influence the product distribution. For instance, 2-MeTHF has been shown to suppress Wurtz coupling in some benzyl (B1604629) Grignard reactions compared to THF. researchgate.net

Continuous Flow Processing: As discussed in the next section, continuous flow reactors can offer precise control over stoichiometry and temperature, which can significantly reduce byproduct formation. researchgate.net

Mechanochemistry: Ball-milling techniques offer a path to synthesizing Grignard reagents with minimal or no solvent, drastically reducing solvent waste. beilstein-journals.org This method involves the mechanical grinding of magnesium and the organohalide, and has been shown to be effective for various Grignard preparations. rsc.org This approach directly addresses the issue of solvent waste, which is a major contributor to the environmental impact of chemical processes.

Effective byproduct management also involves considering the lifecycle of all materials used. This includes the recovery and reuse of solvents where possible and the development of processes that generate less hazardous waste, reducing the burden on waste treatment facilities.

Energy Efficiency in Reaction Scalability

The energy required to conduct a chemical reaction is a key component of its sustainability profile, particularly when scaling up from the laboratory to industrial production. Grignard reactions are typically exothermic, and managing the heat generated is crucial for safety and selectivity.

Continuous Flow Technology offers a significant advantage in energy efficiency and scalability. Instead of large, energy-intensive batch reactors that require significant heating and cooling cycles, continuous flow systems use small, channel-like reactors.

Key energy-saving benefits of continuous flow for Grignard synthesis include:

Superior Heat Transfer: The high surface-area-to-volume ratio in microreactors allows for rapid and efficient heat dissipation. This often eliminates the need for expensive and energy-intensive cryogenic cooling that can be necessary for large-scale batch reactions.

Minimized Energy Waste: Continuous processes avoid the energy-intensive steps of heating and cooling large reactor vessels associated with batch processing.

Mechanochemical methods , such as ball-milling, also contribute to energy efficiency. By using mechanical force to initiate and drive the reaction, these methods can often be performed at room temperature, eliminating the need for heating or cooling. rsc.org The significant reduction in solvent use also translates to energy savings, as solvent purification and recovery processes are energy-intensive. beilstein-journals.org

The following table summarizes the advantages of modern synthesis techniques in improving energy efficiency.

| Technology | Principle | Key Energy Efficiency Advantages | Relevance to this compound |

| Continuous Flow Synthesis | Reaction in a continuously flowing stream | Excellent heat management, reduced need for cooling, faster reaction times. | Allows for safer and more energy-efficient large-scale production by controlling the exotherm of the reaction. |

| Mechanochemistry (Ball-Milling) | Use of mechanical force to induce reaction | Often proceeds at ambient temperature, eliminates energy for heating/cooling and solvent recovery. rsc.org | Potential to produce the Grignard reagent with minimal energy input and solvent waste. |

This table illustrates how advanced synthesis technologies can enhance the energy efficiency of producing Grignard reagents.

By adopting greener solvents, implementing waste reduction strategies like continuous flow and mechanochemistry, and focusing on energy-efficient scalable processes, the synthesis and application of this compound can be aligned with the principles of sustainable chemistry.

Future Research Trajectories and Emerging Paradigms for 2,5 Difluorobenzylmagnesium Bromide

Development of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The development of advanced catalytic systems is a cornerstone of future research involving 2,5-Difluorobenzylmagnesium bromide. The goal is to achieve greater control over reaction outcomes, enabling more efficient and selective carbon-carbon bond formation.

One promising area is the use of transition-metal catalysts. While Grignard reagents are inherently reactive, catalysts can modulate this reactivity and prevent undesirable side reactions such as homocoupling. acs.org Research has shown that iron, cobalt, and nickel complexes can be effective for cross-coupling reactions. acs.orgacs.org For instance, combinations of N-heterocyclic carbenes (NHCs) with iron-group metal fluorides have demonstrated high selectivity in the cross-coupling of aryl Grignard reagents with aryl halides. acs.orgnih.gov Specifically, iron fluorides with saturated NHC ligands are effective for coupling with aryl chlorides, while cobalt and nickel fluorides with unsaturated NHC ligands show complementary reactivity with aryl bromides and iodides. acs.orgnih.gov Future work will likely focus on tailoring these catalyst systems for fluorinated benzylmagnesium halides like this compound to optimize yields and selectivities in the synthesis of complex diarylmethanes.

Another avenue of exploration is the development of nickel-catalyzed cross-coupling reactions. Nickel catalysts have shown promise in stereospecific cross-coupling reactions of alkyl Grignard reagents. nih.gov Adapting these systems for benzylic Grignard reagents could enable the stereoselective synthesis of chiral molecules containing the 2,5-difluorobenzyl moiety. Furthermore, the use of pincer complexes as ancillary ligands for nickel catalysts may offer enhanced stability and control over the catalytic cycle. mdpi.com

The table below summarizes some emerging catalytic systems with potential applicability to this compound reactions.

| Catalyst System | Potential Application with this compound | Key Advantages |

| Iron Fluorides / Saturated NHCs | Cross-coupling with aryl chlorides | High yield and selectivity, avoids palladium catalysts. nih.gov |

| Cobalt/Nickel Fluorides / Unsaturated NHCs | Cross-coupling with aryl bromides and iodides | Complementary reactivity to iron catalysts, suppresses homocoupling. acs.orgnih.gov |

| Nickel Pincer Complexes | Cross-coupling with allylic ethers and other electrophiles | High regioselectivity, potential for stereospecific reactions. nih.govmdpi.com |

| "Turbo-Grignard" Reagents (e.g., iPrMgCl·LiCl) | Halogen-magnesium exchange for reagent preparation | Enhanced reaction rates and functional group tolerance. researchgate.net |

Exploration of New Reaction Classes and Transformative Pathways

Beyond traditional cross-coupling reactions, future research will likely explore the participation of this compound in novel reaction classes and more complex chemical transformations.

One such area is the development of Grignard-type reactions using unconventional electrophiles. For example, recent studies have demonstrated the use of alcohols as carbonyl surrogates in Grignard-type reactions catalyzed by ruthenium(II) PNP-pincer complexes. nih.gov This approach, which proceeds via in situ dehydrogenation of the alcohol, could be extended to this compound, offering a more sustainable and atom-economical route to substituted benzyl (B1604629) alcohols.

Continuous flow chemistry represents another transformative pathway for Grignard reactions. acs.orgyoutube.com The generation and immediate use of highly reactive Grignard reagents in flow reactors can enhance safety, improve reaction control, and enable the synthesis of unstable intermediates. acs.org Applying this technology to this compound could facilitate its use in large-scale synthesis and allow for reactions that are difficult to control in batch processes.

Furthermore, the use of Grignard reagents as catalysts themselves is an emerging paradigm. For instance, Grignard reagents have been shown to catalyze the hydroboration of esters, nitriles, and imines. nih.gov Investigating the catalytic activity of this compound in such transformations could lead to new synthetic methodologies.

The following table outlines potential new reaction classes for this compound.

| Reaction Class | Description | Potential Outcome |

| Grignard-type reactions with alcohol surrogates | Ruthenium-catalyzed reaction with alcohols as electrophiles via in situ oxidation. nih.gov | Synthesis of diarylmethanols and related structures. |

| Continuous flow synthesis | Generation and reaction of the Grignard reagent in a continuous flow system. acs.org | Improved safety, scalability, and access to unstable intermediates. |

| Grignard-catalyzed hydroboration | Use of the Grignard reagent as a catalyst for the reduction of functional groups with boranes. nih.gov | Novel catalytic applications for the Grignard reagent itself. |

| Reactions with nitriles | Nucleophilic addition to nitriles to form ketones after hydrolysis. numberanalytics.comnumberanalytics.com | Synthesis of 1-(2,5-difluorophenyl)ethan-1-one derivatives. |

Computational Chemistry and Theoretical Modeling of Reactivity

Computational chemistry and theoretical modeling are becoming indispensable tools for understanding and predicting the behavior of chemical systems. acs.orgnih.govacs.org For this compound, these approaches can provide deep insights into its structure, reactivity, and reaction mechanisms.

Density Functional Theory (DFT) calculations can be employed to model the transition states of reactions involving this compound. nih.govacs.org This can help in understanding the factors that control selectivity and in designing more efficient catalytic systems. For example, computational studies have been used to elucidate the mechanism of Grignard addition to carbonyl compounds, revealing the importance of the dimeric nature of the reagent and the role of solvent molecules. acs.orgacs.org Similar studies on this compound could clarify the influence of the fluorine substituents on its reactivity.

Theoretical investigations can also shed light on the Schlenk equilibrium and the aggregation state of this compound in solution, which are known to significantly affect its reactivity. nyu.edu Understanding these equilibria is crucial for controlling reaction outcomes. Furthermore, computational models can predict the feasibility of novel reaction pathways and guide experimental efforts. nih.gov

| Computational Method | Area of Investigation | Potential Insights |

| Density Functional Theory (DFT) | Reaction mechanisms and transition state analysis. nih.govacs.org | Understanding selectivity, catalyst design, effect of fluorine atoms. |

| Ab initio Molecular Dynamics | Solvation and aggregation states. acs.org | Role of solvent, understanding Schlenk equilibrium. |

| Quantum Chemical Calculations | Electronic structure and bonding. | Influence of fluorine on the C-Mg bond polarity and reactivity. |

Bio-inspired and Biocatalytic Approaches

The principles of enzymatic catalysis, characterized by high efficiency and selectivity under mild conditions, are increasingly inspiring the design of synthetic catalysts. ornl.govnih.govnih.gov Future research on this compound could benefit from these bio-inspired and biocatalytic approaches.

While direct enzymatic reactions with highly reactive organometallic compounds like Grignard reagents are challenging, the development of artificial metalloenzymes or robust enzymes capable of functioning in organic media could open new possibilities. acs.org For instance, creating a catalytic system that mimics the active site of an enzyme could lead to highly selective transformations of this compound. ornl.govnih.gov

Another approach involves combining organometallic catalysis with biocatalysis in one-pot or sequential processes. For example, a reaction involving this compound could be followed by an enzymatic transformation to introduce chirality or perform a selective functional group modification on the product. acs.org The development of immobilized enzymes and organocatalysts that can operate in different compartments of the same reaction vessel is a step in this direction. acs.org

The table below highlights potential bio-inspired and biocatalytic strategies.

| Approach | Description | Potential Application |

| Artificial Metalloenzymes | Designing a protein scaffold to host a catalytic metal center for reactions with the Grignard reagent. nih.gov | Enantioselective C-C bond formation. |

| Chemoenzymatic Cascades | Combining a Grignard reaction with a subsequent enzymatic step in a one-pot synthesis. acs.org | Efficient synthesis of complex chiral molecules. |

| Directed Evolution of Enzymes | Engineering enzymes to tolerate and act upon the products of Grignard reactions. youtube.com | Creating novel biocatalytic pathways for fluorinated compounds. |

Expanding Applications in Fluorine Chemistry and Advanced Materials

The presence of two fluorine atoms in this compound makes it a valuable building block in fluorine chemistry and for the synthesis of advanced materials.

In fluorine chemistry, this Grignard reagent can be used to introduce the 2,5-difluorobenzyl group into a wide range of molecules. This is particularly relevant in medicinal chemistry, where fluorine substitution is often used to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. Future research will likely focus on developing efficient methods for incorporating this moiety into complex molecular scaffolds. The direct fluorination of Grignard reagents, a traditionally challenging transformation, is an area of active research that could be applied to synthesize related fluorinated compounds. drughunter.com

In materials science, fluorinated organic compounds are of interest for their unique electronic and physical properties. This compound could serve as a precursor for the synthesis of fluorinated polymers, liquid crystals, and organic electronic materials. For example, Grignard reagents have been used to functionalize fluorographene, opening up a wide range of possibilities for creating new two-dimensional materials with tailored properties. researchgate.net The reaction of this compound with fluorinated surfaces or polymers could lead to materials with novel surface energies, hydrophobicity, and electronic characteristics.

| Application Area | Specific Research Direction | Potential Outcome |

| Medicinal Chemistry | Synthesis of novel bioactive molecules containing the 2,5-difluorobenzyl moiety. | Development of new pharmaceuticals with improved properties. |

| Fluorine Chemistry | Development of new fluorination and fluoroalkylation methodologies. drughunter.com | Access to a wider range of fluorinated organic compounds. |

| Materials Science | Synthesis of fluorinated polymers and functionalization of materials like fluorographene. researchgate.net | Creation of advanced materials with unique optical, electronic, and surface properties. |

Q & A

Q. Critical Considerations :

- Fluorine substituents at the 2- and 5-positions may reduce reactivity compared to non-fluorinated analogs due to electron-withdrawing effects. Adjust reaction time or temperature if incomplete activation occurs.

Basic: How can purity and stability of this compound be maintained during storage?

Methodological Answer:

- Storage Conditions :

- Purity Assessment :

- Titration : Use Gilman’s test (reaction with acetone followed by acid workup) to quantify active Mg content.

- Spectroscopy : Monitor via NMR for fluorine-specific peaks to confirm structural integrity .

Advanced: How do fluorine substituents influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

Fluorine’s electron-withdrawing nature alters reactivity in two ways:

Reduced Nucleophilicity : The benzylmagnesium bromide’s nucleophilicity decreases, slowing reactions with electrophiles like carbonyl compounds.

Ortho/Meta-Directing Effects : Fluorine substituents guide regioselectivity in electrophilic substitutions.

Q. Data Comparison :

| Compound | Reactivity in Kumada Coupling | Key Reference |

|---|---|---|

| 2,5-Difluorobenzyl-MgBr | Moderate (yield ~60%) | Inferred |

| Non-fluorinated analog | High (yield ~85%) |

Q. Mitigation Strategies :

- Use polar solvents (e.g., THF) to enhance solubility.

- Increase reaction temperature (up to 50°C) to overcome kinetic barriers.

Advanced: How to resolve contradictions in reported reactivity data for fluorinated Grignard reagents?

Methodological Answer:

Discrepancies often arise from variations in:

- Substituent Positions : Compare 2,5-difluoro vs. 3,5-difluoro isomers. For example, 4-Bromo-2,5-difluorobenzoic acid derivatives show distinct electronic profiles compared to 2-amino-4-bromo-3,5-difluorobenzoic acid .

- Experimental Conditions : Differences in solvent purity, magnesium activation, or inertness of the setup can alter outcomes.

Q. Resolution Workflow :

Reproduce Baseline Data : Use standardized protocols (e.g., inert glovebox conditions).

Control Experiments : Compare reactivity with non-fluorinated analogs under identical conditions.

Computational Modeling : Employ DFT calculations to predict electronic effects of fluorine substitution .

Basic: What methodological precautions are required when assessing cytotoxicity of this compound using MTT assays?

Methodological Answer:

- Cell Viability Protocol :

- Dilution in THF : Prepare stock solutions in anhydrous THF and dilute in culture media (final THF <0.1% to avoid solvent toxicity) .

- MTT Incubation : Treat cells with the compound for 24–48 hours, then add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and incubate for 4 hours .

- Formazan Quantification : Dissolve crystals in DMSO and measure absorbance at 570 nm.

Q. Key Considerations :

- Fluorinated compounds may interfere with mitochondrial reductases, leading to false-negative MTT results. Validate with alternative assays (e.g., ATP luminescence) .

Advanced: How does the presence of fluorine affect the compound’s stability in protic environments?

Methodological Answer: